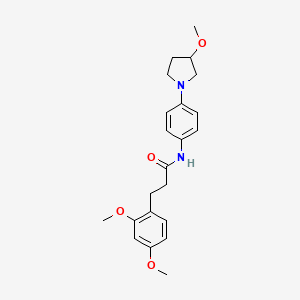

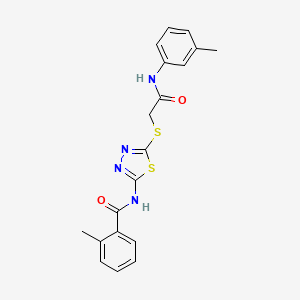

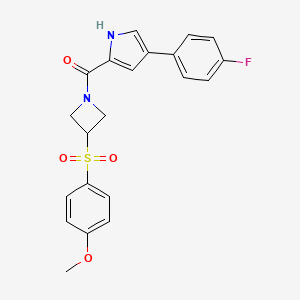

![molecular formula C11H9NO2S2 B2786545 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid CAS No. 930395-77-0](/img/structure/B2786545.png)

2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid” is a chemical compound with the CAS Number: 930395-77-0 . Its molecular weight is 251.33 . The IUPAC name for this compound is 2-[(1,3-thiazol-4-ylmethyl)sulfanyl]benzoic acid .

Synthesis Analysis

While specific synthesis methods for “2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid” were not found, thiazole derivatives have been synthesized through various methods . For instance, a three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to exhibit potent antioxidant activity. For example, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .

Antimicrobial Activity

Thiazole derivatives, such as sulfathiazole, have been used as antimicrobial drugs . They have shown effectiveness against various bacterial strains.

Antiretroviral Activity

Compounds like Ritonavir, which contain a thiazole ring, have been used as antiretroviral drugs . They are used in the treatment of HIV/AIDS.

Antifungal Activity

Thiazole derivatives like Abafungin have been used as antifungal drugs . They are effective against a variety of fungal infections.

Anticancer Activity

Thiazole derivatives have also been found to have anticancer properties. For instance, Tiazofurin is a thiazole derivative that has been used in cancer treatment .

Anti-Alzheimer Activity

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They may play a role in the synthesis of neurotransmitters, such as acetylcholine, which are crucial for normal brain function.

Antihypertensive Activity

Thiazole derivatives have also been studied for their antihypertensive activities . They could potentially be used in the treatment of high blood pressure.

Hepatoprotective Activity

Thiazole derivatives have demonstrated hepatoprotective activities . This means they could potentially be used to protect the liver from damage.

properties

IUPAC Name |

2-(1,3-thiazol-4-ylmethylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c13-11(14)9-3-1-2-4-10(9)16-6-8-5-15-7-12-8/h1-5,7H,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRAXHLVOYBBFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC2=CSC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

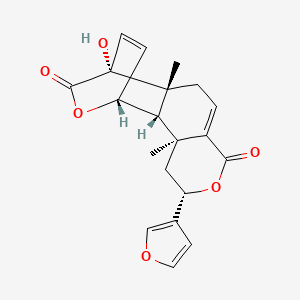

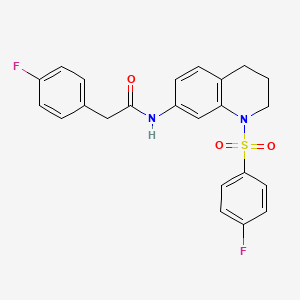

![1-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)imidazolidin-2-one](/img/structure/B2786471.png)

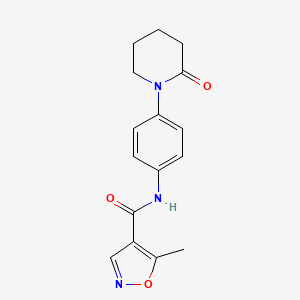

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2786477.png)

![N-(Oxan-4-yl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2786481.png)